Chromeceptin

Descripción general

Descripción

Chromeceptin es una molécula pequeña sintética conocida por su capacidad de afectar selectivamente la viabilidad y el crecimiento de las células de carcinoma hepatocelular que sobreexpresan el factor de crecimiento similar a la insulina 2. Es un potente inhibidor de la vía de señalización del factor de crecimiento similar a la insulina, que juega un papel crucial en varios procesos celulares, incluyendo el crecimiento, la diferenciación y la supervivencia celular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Chromeceptin se puede sintetizar mediante un proceso de múltiples pasos que implica la reacción de 3-trifluorometilbenzaldehído con malononitrilo en presencia de polietilenimina unida covalentemente en la superficie de nanopartículas magnéticas de óxido de hierro. Esta reacción es seguida por la adición de 3-dimetilaminofenol en agua bajo condiciones de sonicación .

Métodos de producción industrial

La producción industrial de this compound implica rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza. El uso de nanopartículas magnéticas como catalizador y la sonicación ayudan a lograr una síntesis química eficiente y ecológica .

Análisis De Reacciones Químicas

Tipos de reacciones

Chromeceptin experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: También puede experimentar reacciones de reducción para formar derivados reducidos.

Sustitución: this compound puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan comúnmente.

Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la reacción de sustitución deseada.

Principales productos formados

Aplicaciones Científicas De Investigación

Scientific Research Applications

Chromeceptin's applications span various domains including cancer therapy, immunology, and infectious disease research. Below are detailed applications categorized by research area:

Cancer Research

This compound has been extensively studied for its anti-cancer properties, particularly against hepatocellular carcinoma:

- Hepatocellular Carcinoma : Studies indicate that treatment with this compound leads to significant reductions in cell viability in HepG2 cells (IC50 = 2.57 µM), demonstrating its potential as a therapeutic agent against liver cancer .

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| HepG2 | 2.57 | Cytotoxicity observed | |

| Osteoblastic Cells | N/A | Decreased cell activity |

- Mechanistic Insights : Research shows that this compound's mechanism involves the upregulation of SOCS-3, which correlates with the inhibition of Akt phosphorylation, a key player in cell survival pathways .

Immunology

In immunological contexts, this compound has been observed to modulate immune responses:

- Inflammation Modulation : By affecting cytokine signaling pathways, this compound may play a role in regulating inflammatory responses, potentially offering therapeutic avenues for autoimmune diseases .

Infectious Disease

Emerging studies suggest that this compound may have applications in combating viral infections:

- Antiviral Activity : Preliminary data suggest that this compound can inhibit viral replication, although specific mechanisms remain to be fully elucidated .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study 1: HepG2 Cell Treatment : In a controlled study, HepG2 cells treated with this compound showed a marked increase in SOCS-3 expression over untreated controls. This was associated with reduced cell proliferation rates and increased apoptosis markers such as caspase activation .

- Case Study 2: MFP-2 Interaction : Another study identified MFP-2 as a target for this compound, indicating that MFP-2 knockdown resulted in diminished responsiveness to the compound, highlighting its significance in mediating this compound's effects on IGFBP-1 activation .

Mecanismo De Acción

Chromeceptin ejerce sus efectos al unirse a la proteína multifuncional 2, una enzima clave involucrada en la beta-oxidación peroxisomal. Esta interacción estimula la expresión de la proteína de unión al factor de crecimiento similar a la insulina 1 y el supresor de la señalización de citoquinas-3, ambas de las cuales activan los transductores de señal y los activadores de la transcripción 6. Esta activación conduce a la atenuación de las señales del factor de crecimiento similar a la insulina, inhibiendo así el crecimiento y la viabilidad celular .

Comparación Con Compuestos Similares

Compuestos similares

Inhibidores del receptor del factor de crecimiento similar a la insulina: Compuestos que inhiben el receptor del factor de crecimiento similar a la insulina, como el linsitinib y el BMS-754807.

Inhibidores de Akt: Compuestos que inhiben la vía de señalización de Akt, como el MK-2206 y la perifosina.

Inhibidores de mTOR: Compuestos que inhiben la vía de la diana de la rapamicina en mamíferos, como la rapamicina y el everolimus

Singularidad de Chromeceptin

This compound es único en su capacidad de dirigirse selectivamente a las células que sobreexpresan el factor de crecimiento similar a la insulina 2 y su mecanismo de acción que involucra la activación de los transductores de señal y los activadores de la transcripción 6. Esta especificidad lo convierte en una herramienta valiosa para estudiar la vía de señalización del factor de crecimiento similar a la insulina y desarrollar terapias dirigidas para cánceres que sobreexpresan el factor de crecimiento similar a la insulina 2 .

Actividad Biológica

Chromeceptin is a small molecule that has garnered attention for its biological activity, particularly in the context of cancer treatment. This article delves into the mechanisms through which this compound exerts its effects, focusing on its interaction with the insulin-like growth factor (IGF) pathway, its activation of specific transcription factors, and its potential therapeutic applications.

Inhibition of IGF Pathways

this compound has been identified as an inhibitor of IGF-II, a growth factor implicated in various malignancies. Research indicates that this compound disrupts the autocrine loop of IGF2, leading to decreased signaling through the IGF pathway. This inhibition is primarily mediated by the upregulation of suppressors of cytokine signaling (SOCS) proteins, particularly SOCS-3, which has been shown to inhibit IGF/insulin signaling pathways .

Transcription Factor Activation

The biological activity of this compound is closely linked to its ability to activate the transcription factor STAT6. Studies have demonstrated that this compound treatment leads to increased expression of IGFBP-1 (Insulin-like Growth Factor Binding Protein 1) and SOCS-3 in hepatocellular carcinoma cells. The activation of STAT6 is crucial for mediating these effects, as evidenced by experiments where STAT6 knockdown resulted in diminished expression of these proteins .

Table 1: Summary of Key Findings from this compound Research

| Study | Findings | Methodology |

|---|---|---|

| CORE Study | This compound induces SOCS-3 and IGFBP-1 expression via STAT6 activation | Molecular biological experiments, RT-PCR |

| NCBI Study | Downregulation of miR-483-5p after treatment with this compound, silencing IGF-II transcripts | Cell line studies (Hepa1-6) |

| MDPI Review | Role of IGF-2 in promoting fibrosis and cancer progression | Literature review on IGF signaling pathways |

Detailed Research Findings

-

Molecular Mechanisms

In a study conducted on HepG2 cells, this compound was shown to increase SOCS-3 expression significantly over untreated controls. This increase was associated with a subsequent inhibition of Akt phosphorylation in the IGF/insulin pathway, suggesting a delayed response mechanism where SOCS-3 and IGFBP-1 expression peaks around six hours post-treatment . -

MicroRNA Regulation

Another pivotal aspect of this compound's action is its effect on microRNA profiles. Specifically, treatment with this compound led to the downregulation of miR-483-5p, which is known to regulate IGF-II levels. This downregulation contributes to the overall silencing of IGF-II transcripts, further supporting the compound's role as an inhibitor in the IGF signaling axis .

Therapeutic Implications

The ability of this compound to modulate the IGF signaling pathway positions it as a promising candidate for therapeutic interventions in cancers characterized by aberrant IGF signaling. Its dual action—both as an inhibitor of growth factor signaling and as an enhancer of tumor suppressor pathways—suggests potential applications in combination therapies aimed at enhancing the efficacy of existing cancer treatments.

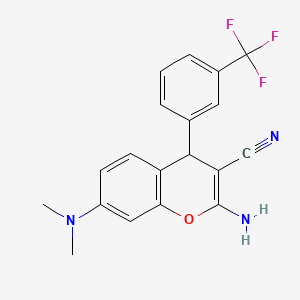

Propiedades

IUPAC Name |

2-amino-7-(dimethylamino)-4-[3-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O/c1-25(2)13-6-7-14-16(9-13)26-18(24)15(10-23)17(14)11-4-3-5-12(8-11)19(20,21)22/h3-9,17H,24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVINXTXGDDSXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389405 | |

| Record name | Chromeceptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331859-86-0 | |

| Record name | Chromeceptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.